AP1867

Descripción

Propiedades

IUPAC Name |

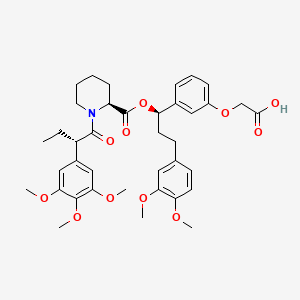

2-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carbonyl]oxypropyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47NO11/c1-7-28(26-21-33(46-4)36(48-6)34(22-26)47-5)37(42)39-18-9-8-13-29(39)38(43)50-30(25-11-10-12-27(20-25)49-23-35(40)41)16-14-24-15-17-31(44-2)32(19-24)45-3/h10-12,15,17,19-22,28-30H,7-9,13-14,16,18,23H2,1-6H3,(H,40,41)/t28-,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCRAOPQCACRFC-OIFRRMEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

693.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of AP1867: A Technical Guide to the dTAG System

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP1867 is a synthetic, cell-permeable ligand engineered to selectively bind to a mutant form of the FKBP12 protein, specifically the F36V variant. This high-affinity and specific interaction forms the cornerstone of the degradation tag (dTAG) system, a powerful chemical biology tool for targeted protein degradation. This guide provides an in-depth exploration of the mechanism of action of this compound within the dTAG system, detailing the underlying molecular events, quantitative binding data, and the experimental protocols used for its characterization.

Core Mechanism: Induced Proximity and Proteasomal Degradation

The fundamental mechanism of action of this compound is to function as a critical component of a heterobifunctional degrader molecule, such as dTAG-13. These degraders are engineered to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

The process unfolds in a series of orchestrated steps:

-

Target Tagging : The protein of interest (POI) is genetically tagged with the FKBP12(F36V) mutant protein. This can be achieved through transient transfection, stable expression, or more precisely by CRISPR/Cas9-mediated knock-in at the endogenous locus of the POI.

-

Ternary Complex Formation : A dTAG molecule, which consists of this compound linked to a ligand for an E3 ubiquitin ligase (e.g., thalidomide for Cereblon (CRBN) in dTAG-13, or a VHL ligand for the von Hippel-Lindau E3 ligase in dTAGV-1), is introduced to the system. The this compound moiety of the dTAG molecule selectively binds to the FKBP12(F36V) tag on the POI, while the E3 ligase ligand simultaneously recruits the respective E3 ligase complex. This results in the formation of a ternary complex: POI-FKBP12(F36V) :: dTAG molecule :: E3 ligase.

-

Ubiquitination : The proximity of the POI to the E3 ligase within the ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine residues on the surface of the target protein.

-

Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, leading to its rapid and efficient elimination from the cell.

The specificity of this system is derived from the highly selective interaction between this compound and the engineered "bump" in the FKBP12(F36V) protein, which is absent in the wild-type FKBP12 protein.

Quantitative Data

The efficacy of this compound and its derivatives in the dTAG system is underpinned by their specific and high-affinity binding to the FKBP12(F36V) tag and the subsequent recruitment of the E3 ligase. The following tables summarize key quantitative data from the literature.

| Compound | Target | Assay Type | Value | Reference |

| This compound | FKBP12(F36V) | IC50 | 1.8 nM | |

| This compound | FKBP12 (wild-type) | Kd | 67 nM | [1] |

| dTAG-13 | FKBP12(F36V)-Nluc degradation | DC50 | ~100 nM | [2] |

| dTAGV-1 | nTurbo-FKBP12 degradation | DC50 | ~100 nM |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular events and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: dTAG-mediated Protein Degradation Pathway.

Caption: AlphaScreen Experimental Workflow.

Caption: CRISPR/Cas9 Knock-in Workflow.

Experimental Protocols

AlphaScreen Assay for dTAG Molecule Characterization

This protocol outlines the methodology for assessing the binding of dTAG molecules to FKBP12(F36V) and their ability to induce the formation of the ternary complex with an E3 ligase.

Materials:

-

Recombinant GST-tagged FKBP12(F36V) and His-tagged CRBN-DDB1

-

Biotinylated FKBP12 ligand (bio-SLF)

-

dTAG molecules (e.g., dTAG-13)

-

AlphaScreen Glutathione (GSH) Donor Beads

-

AlphaScreen Nickel Chelate Acceptor Beads

-

Assay Buffer (e.g., PBS, 0.1% BSA)

-

384-well white microplates (e.g., OptiPlate)

-

AlphaScreen-compatible plate reader

Procedure for Binding Assay (Competition Assay):

-

Prepare a solution of GST-FKBP12(F36V) and biotinylated FKBP12 ligand in assay buffer.

-

Add serial dilutions of the dTAG molecule to the wells of a 384-well plate.

-

Add the GST-FKBP12(F36V)/biotinylated ligand mix to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of AlphaScreen GSH Donor Beads and Streptavidin Acceptor Beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader. A decrease in signal indicates displacement of the biotinylated ligand by the dTAG molecule.

Procedure for Ternary Complex Formation Assay:

-

Add serial dilutions of the dTAG molecule to the wells of a 384-well plate.

-

Add a mixture of GST-FKBP12(F36V) and His-CRBN-DDB1 to the wells.

-

Incubate for 30 minutes at room temperature.

-

Add a mixture of AlphaScreen GSH Donor Beads and Nickel Chelate Acceptor Beads.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader. An increase in signal indicates the formation of the ternary complex.

CRISPR/Cas9-mediated Knock-in of the FKBP12(F36V) Tag

This protocol provides a general framework for inserting the FKBP12(F36V) tag at an endogenous gene locus.

Materials:

-

Cas9 nuclease expression vector

-

sgRNA expression vector targeting the desired genomic locus (e.g., near the start or stop codon of the POI)

-

Donor plasmid containing the FKBP12(F36V) coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA target site. The donor plasmid should also contain a selectable marker (e.g., puromycin resistance gene).

-

Cell line of interest

-

Transfection reagent

-

Selection agent (e.g., puromycin)

Procedure:

-

Design and Cloning: Design and clone the specific sgRNA into the expression vector. Construct the donor plasmid with the FKBP12(F36V) tag and homology arms.

-

Transfection: Co-transfect the Cas9/sgRNA expression vector and the donor plasmid into the target cells using a suitable transfection method.

-

Selection: 48-72 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have integrated the donor plasmid.

-

Clonal Isolation: Isolate single cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Validation: Screen individual clones for successful knock-in by:

-

Genomic PCR: Use primers flanking the target region to confirm the insertion of the FKBP12(F36V) tag.

-

Sanger Sequencing: Sequence the PCR product to verify the in-frame insertion of the tag.

-

Western Blot: Confirm the expression of the tagged protein of the expected molecular weight using an antibody against the POI or the FKBP12 tag.

-

Conclusion

This compound is a powerful molecular tool that, as part of the dTAG system, enables the rapid, selective, and reversible degradation of specific proteins. Its mechanism of action, centered on induced proximity, provides a robust platform for functional genomics, target validation, and the development of novel therapeutic strategies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to leverage this innovative technology.

References

AP1867 in Chemical Genetics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chemical Genetics and AP1867

Chemical genetics is a powerful approach in modern biological research that utilizes small molecules to rapidly and conditionally perturb protein function, thereby allowing for the elucidation of complex cellular processes.[1][2] This technique serves as a complementary tool to classical genetics, offering temporal control over protein activity that is often not possible with traditional genetic modifications. At the core of many chemical genetics systems is the concept of chemically induced dimerization (CID), where a small molecule facilitates the interaction of two proteins that would not otherwise associate.[3][4]

This compound is a synthetic, cell-permeable small molecule that has emerged as a key tool in chemical genetics.[5][6] It is a selective ligand for a mutant of the FK506-binding protein 12 (FKBP12), specifically the F36V variant.[3][6] This engineered "bump-and-hole" strategy allows this compound to bind with high affinity and specificity to proteins tagged with the FKBP12(F36V) domain, while having minimal interaction with the wild-type FKBP12 protein that is endogenously expressed in mammalian cells.[3] This orthogonality is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are a direct result of the intended protein dimerization.

The primary application of this compound is to induce the dimerization of two protein domains, each fused to an FKBP12(F36V) tag. This dimerization can be used to reconstitute a functional protein from two separate domains, activate a signaling pathway by bringing key components into proximity, or trigger a specific cellular event like apoptosis. More recently, derivatives of this compound have been incorporated into proteolysis-targeting chimeras (PROTACs) as part of the degradation tag (dTAG) system, enabling the rapid and targeted degradation of specific proteins of interest.[7][8][9]

This technical guide provides an in-depth overview of the role of this compound in chemical genetics, including its mechanism of action, quantitative binding parameters, detailed experimental protocols for its use in CID and the dTAG system, and examples of its application in modulating cellular signaling pathways.

Quantitative Data

The following tables summarize key quantitative parameters of this compound and its derivatives, providing a reference for experimental design.

| Compound | Target | Binding Affinity (Kd) | IC50 | Notes | Reference |

| This compound | Wild-type FKBP12 | 67 nM | - | Exhibits some binding to the wild-type protein. | [5] |

| This compound | FKBP12(F36V) | - | 1.8 nM | High affinity and selectivity for the mutant protein. | [6][10] |

| AP1903 (Dimerizer) | F36V-FKBP | - | 5 nM | Bivalent version of an this compound analog for inducing dimerization. | [3] |

| dTAG Compound | Target Protein | Cell Line | DC50 (Degradation) | Notes | Reference |

| dTAG-13 | nTurbo-FKBP12 | HEK293T | ~100 nM | VHL-based dTAG shows similar potency. | [11] |

| dTAG-47 | AML1-ETO-FKBP12(F36V)-2xHA | Kasumi-1 | Not specified | Rapid degradation observed within 30 minutes. | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the logic of this compound-mediated experiments is crucial for understanding their design and interpretation. The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Chemically Induced Dimerization (CID) of a Signaling Pathway

Caption: this compound induces dimerization of FKBP12(F36V)-tagged proteins, activating a downstream effector.

The dTAG System for Targeted Protein Degradation

Caption: The dTAG system utilizes an this compound derivative to recruit an E3 ligase to a tagged protein for degradation.

Experimental Workflow for Validating Protein Dimerization

Caption: A typical workflow for confirming this compound-induced protein-protein interactions via co-immunoprecipitation.

Experimental Protocols

Protocol 1: Chemically Induced Dimerization in Mammalian Cells

This protocol describes a general procedure for inducing the dimerization of two target proteins in a mammalian cell line.

1. Plasmid Construction and Transfection:

- Clone the coding sequences of the proteins of interest (Protein A and Protein B) into mammalian expression vectors containing the FKBP12(F36V) tag. It is advisable to use different epitope tags (e.g., FLAG and HA) for each construct to facilitate downstream analysis.

- Co-transfect the expression plasmids into the desired mammalian cell line using a suitable transfection reagent (e.g., Lipofectamine). A 1:1 ratio of the plasmids is a good starting point. Seed cells to be 70-90% confluent at the time of transfection.[12]

2. Cell Culture and Treatment:

- 24-48 hours post-transfection, the cells are ready for treatment.

- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).[10]

- Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A typical starting concentration is 100 nM.[10] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

- As a negative control, treat a parallel set of cells with the same concentration of DMSO.

- Incubate the cells for the desired period. The time required for dimerization and downstream effects can vary depending on the biological process being studied (ranging from minutes to several hours).[10]

3. Analysis of Dimerization and Downstream Effects:

- Co-immunoprecipitation (Co-IP) to confirm dimerization:

- Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, supplemented with protease and phosphatase inhibitors).

- Perform immunoprecipitation using an antibody against one of the epitope tags (e.g., anti-FLAG).

- Analyze the immunoprecipitated complexes by Western blotting using an antibody against the other epitope tag (e.g., anti-HA). An increased signal in the this compound-treated sample compared to the DMSO control confirms dimerization.

- Functional assays: The choice of assay will depend on the specific biological question. Examples include:

- Reporter gene assays (e.g., luciferase) if dimerization activates a transcription factor.

- Kinase assays if dimerization activates a kinase.

- Cell viability or apoptosis assays (e.g., caspase-3/7 activity) if dimerization triggers a cell death pathway.[13]

- Live-cell imaging to observe the re-localization of fluorescently tagged proteins upon dimerization.

Protocol 2: Targeted Protein Degradation using the dTAG System

This protocol outlines the steps for degrading a protein of interest using the dTAG system.

1. Generation of a dTAG Cell Line:

- Lentiviral expression: Clone the protein of interest in-frame with the FKBP12(F36V) tag into a lentiviral expression vector. Transduce the target cell line and select for stable expression. This method is useful for initial validation.

- CRISPR/Cas9-mediated knock-in: For studying the endogenous protein, use CRISPR/Cas9 to insert the FKBP12(F36V) tag at the N- or C-terminus of the endogenous gene.[8] This is the preferred method for avoiding overexpression artifacts. It is important to validate that the tag does not interfere with the protein's function.[7]

2. Protein Degradation Experiment:

- Culture the engineered dTAG cell line to the desired confluency.

- Prepare a stock solution of the dTAG degrader molecule (e.g., dTAG-13, which recruits the CRBN E3 ligase).[9]

- Treat the cells with the dTAG molecule at the desired concentration. A typical starting range is 100-500 nM.[11] A time-course and dose-response experiment is recommended to determine the optimal conditions for degradation.

- Include a DMSO-treated control.

3. Analysis of Protein Degradation:

- Western blotting: This is the most common method to assess protein degradation.[1]

- Harvest cell lysates at different time points after dTAG treatment (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

- Perform SDS-PAGE and Western blotting with an antibody against the protein of interest or the FKBP12(F36V) tag.

- Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

- Quantify the band intensities to determine the extent and kinetics of degradation.

- Quantitative proteomics (Mass Spectrometry): For a global view of the proteome changes upon degradation of the target protein.

- Functional assays: Perform relevant functional assays to study the biological consequences of protein loss.

Protocol 3: In Vivo Administration of this compound

This protocol provides a general guideline for in vivo studies in mice. All animal experiments must be conducted in accordance with institutional guidelines.[14][15]

1. Formulation of this compound:

- For intraperitoneal (i.p.) or intravenous (i.v.) injection, this compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]

- For oral gavage, this compound can be formulated in 10% DMSO and 90% corn oil.[6]

- It is crucial to ensure the compound is fully dissolved. Sonication may be required.[6]

2. Dosing and Administration:

- The optimal dose and frequency of administration will depend on the specific animal model and the desired biological effect. Pharmacokinetic and pharmacodynamic studies are recommended to determine the appropriate dosing regimen.

- A starting dose for dTAG compounds in mice has been reported at 1 mg/kg via intraperitoneal injection.[8]

3. Monitoring and Analysis:

- Monitor the animals for any signs of toxicity or adverse effects.

- At the end of the experiment, harvest tissues for analysis.

- Analyze the target tissues for evidence of dimerization (e.g., by co-immunoprecipitation from tissue lysates) or protein degradation (by Western blotting or immunohistochemistry).

- Perform relevant physiological or behavioral assays to assess the in vivo consequences of this compound-mediated protein dimerization.

Conclusion

This compound and its derivatives have become indispensable tools in chemical genetics, providing researchers with a versatile platform for the conditional control of protein function. The ability to rapidly and reversibly induce protein dimerization or degradation offers unparalleled opportunities to dissect dynamic cellular processes in real-time. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers looking to incorporate this powerful technology into their studies. As the field of chemical genetics continues to evolve, the principles established with tools like this compound will undoubtedly pave the way for new discoveries in basic biology and the development of novel therapeutic strategies.

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Approaches to Protein Dimerization: Opportunities for Supramolecular Chemistry [frontiersin.org]

- 3. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]

- 9. bio-techne.com [bio-techne.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Co-immunoprecipitation protocol to study LRRK2 binding to Rab12 in a cell-based assay [protocols.io]

- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 14. Protocol to evaluate rat and mouse cardiomyocyte proliferation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diva-portal.org [diva-portal.org]

Core Components and Mechanism of Action

An In-depth Technical Guide to the AP1867 dTAG System

For Researchers, Scientists, and Drug Development Professionals

The degradation tag (dTAG) system, which utilizes the this compound ligand or its derivatives, is a powerful chemical biology tool for inducing rapid and selective protein degradation.[1][2] This technology offers temporal control over protein levels, providing a significant advantage over traditional genetic methods like RNA interference or CRISPR/Cas9-mediated gene knockout, which often have longer delays in achieving protein depletion and can be irreversible.[1][3] The dTAG system is particularly valuable for studying the function of essential proteins and for validating therapeutic targets in drug discovery.[1][4]

The dTAG system is comprised of three essential components:

-

The FKBP12F36V Tag: A mutated version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "bump" in the protein's binding pocket, which allows for the highly specific binding of a "compensated" ligand, this compound or its analogs, while minimizing interaction with the wild-type FKBP12 protein.[1][5] The protein of interest (POI) is genetically fused to this FKBP12F36V tag.[3][4]

-

The dTAG Molecule: A heterobifunctional small molecule that acts as a molecular bridge.[1][3] One end of the molecule is a ligand that specifically binds to the FKBP12F36V tag (e.g., this compound or an analog like ortho-AP1867).[2][6] The other end is a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][3][7] These two ligands are connected by a chemical linker.[2]

-

The Endogenous E3 Ubiquitin Ligase Complex: The cell's natural protein degradation machinery. The dTAG molecule recruits a native E3 ligase complex (e.g., CRL4CRBN or CUL2VHL) to the FKBP12F36V-tagged protein of interest.[3][4]

The mechanism of action involves the dTAG molecule inducing the formation of a ternary complex between the FKBP12F36V-tagged POI and the E3 ligase.[2][4] This proximity leads to the polyubiquitination of the POI by the E3 ligase. The polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[3][4]

Quantitative Data Summary

The efficacy of the dTAG system can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize key quantitative data for various dTAG molecules and target proteins.

Table 1: In Vitro Degradation Parameters for dTAG Molecules

| dTAG Molecule | Target Protein | Cell Line | DC50 | Dmax | Time | Assay Method | Reference |

| dTAG-7 | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >90% | 4 hours | Immunoblot | [1] |

| dTAG-13 | FKBP12F36V-Nluc | 293FT | Potent at 100 nM | >95% | 4 hours | Immunoblot | [1] |

| dTAG-13 | BRD4-FKBP12F36V | MV4;11 | ~10 nM | >95% | 24 hours | Immunoblot | [1] |

| dTAG-13 | FKBP12F36V-KRASG12V | NIH/3T3 | ~50 nM | >90% | 24 hours | Immunoblot | [1] |

| dTAGV-1 | FKBP12F36V-Nluc | 293FT | ~10 nM | >95% | 24 hours | Luciferase Assay | [7] |

Table 2: In Vivo Degradation Data for dTAG-13

| Target Protein | Animal Model | Dose and Schedule | Degradation Level | Time Point | Tissue/Organ | Reference |

| Luc-FKBP12F36V | Mouse (xenograft) | 50 mg/kg, single IP dose | Significant reduction in bioluminescence | 4 hours | Tumor | [1] |

| CDK2-dTAG | Mouse (knock-in) | 30 mg/kg, daily SC injection | >80% | 4 hours | Bone marrow (ex vivo) | [3] |

| CDK5-dTAG | Mouse (knock-in) | 30 mg/kg, daily SC injection | >95% | 4 hours | Bone marrow (ex vivo) | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving the dTAG system are provided below.

Lentiviral Expression of FKBP12F36V Fusion Proteins

This method is used for the exogenous expression of the tagged protein of interest.

-

Cloning: The gene of interest is cloned into a lentiviral expression vector containing the FKBP12F36V tag either at the N- or C-terminus. A linker sequence is typically included between the POI and the tag. A selectable marker (e.g., puromycin resistance) is also present on the plasmid.

-

Lentivirus Production: The lentiviral expression plasmid, along with packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), are co-transfected into a packaging cell line such as HEK293T.

-

Viral Harvest and Transduction: The lentiviral particles are harvested from the supernatant of the packaging cells and used to transduce the target cell line.

-

Selection: Transduced cells are selected using the appropriate antibiotic (e.g., puromycin) to generate a stable cell line expressing the FKBP12F36V-tagged protein.

-

Validation: Expression of the fusion protein is confirmed by Western blotting using antibodies against the protein of interest or an included epitope tag (e.g., HA-tag).

CRISPR/Cas9-Mediated Knock-in of the FKBP12F36V Tag

This approach allows for the tagging of the endogenous protein, preserving its native expression levels and regulation.

-

gRNA Design: A guide RNA (gRNA) is designed to target the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.

-

Donor Template Design: A donor plasmid is constructed containing the FKBP12F36V tag sequence flanked by homology arms that match the genomic sequences upstream and downstream of the intended insertion site. A selectable marker is often included in the donor template.

-

Transfection: The Cas9 nuclease, the specific gRNA, and the donor template are co-transfected into the target cells.

-

Selection and Clonal Isolation: Transfected cells are selected with the appropriate antibiotic. Single-cell clones are then isolated, for example, by fluorescence-activated cell sorting (FACS) if a fluorescent marker is included, or by limiting dilution.

-

Screening and Validation: Clones are screened for the correct knock-in event by PCR and sequencing. The expression of the tagged endogenous protein is confirmed by Western blotting.

Protein Degradation Assay using Western Blotting

This is a standard method to assess the extent and kinetics of protein degradation.

-

Cell Seeding: The engineered cell line expressing the FKBP12F36V-tagged protein is seeded in multi-well plates.

-

dTAG Molecule Treatment: Cells are treated with the dTAG molecule at various concentrations (for dose-response) or for different durations (for time-course). A DMSO-treated control is always included. A typical starting concentration for dTAG-13 is 100-500 nM.

-

Cell Lysis: At the end of the treatment period, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest or the epitope tag. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) is used to confirm equal protein loading.

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Luciferase-Based Degradation Assay

This high-throughput method is used for quantifying degradation, often in a dose-response format.

-

Construct Design: A reporter construct is created where the FKBP12F36V tag is fused to a luciferase enzyme (e.g., NanoLuc). A second, untagged luciferase (e.g., Firefly luciferase) is often co-expressed from the same vector to serve as an internal control for cell viability and transfection efficiency.

-

Cell Line Generation: A stable cell line expressing the dual-luciferase reporter is generated.

-

dTAG Molecule Treatment: Cells are plated in a multi-well plate (e.g., 96-well or 384-well) and treated with a serial dilution of the dTAG molecule.

-

Lysis and Luciferase Measurement: After the desired incubation time (e.g., 24 hours), cells are lysed, and the activities of both luciferases are measured sequentially using a luminometer and specific substrates for each luciferase.

-

Data Analysis: The ratio of the dTAG-targeted luciferase signal (NanoLuc) to the internal control luciferase signal (Firefly) is calculated for each well. The data is then normalized to the DMSO-treated control to determine the percentage of degradation. DC50 values can be calculated by fitting the dose-response data to a four-parameter logistic curve.

Mandatory Visualizations

Signaling Pathway of the dTAG System

Caption: Mechanism of dTAG-mediated protein degradation.

Experimental Workflow for dTAG System

Caption: General experimental workflow for the dTAG system.

Logical Relationship of dTAG Componentsdot

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.emory.edu [med.emory.edu]

- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. Validating Targets For Targeted Protein Degradation Using dTAG A Comprehensive Workflow Solution [bioprocessonline.com]

- 6. CRISPR/Cas9 Knock-In: Optimized Approaches for Stable Cell Line Development and Versatile Applications | Ubigene [ubigene.us]

- 7. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to AP1867 for Targeted Protein Degradation

For researchers, scientists, and drug development professionals, the ability to precisely control protein levels is a cornerstone of modern biological investigation and therapeutic development. Targeted protein degradation (TPD) has emerged as a powerful modality that utilizes the cell's own machinery to eliminate specific proteins of interest (POIs). The dTAG (degradation tag) system, which employs the synthetic ligand AP1867 and its derivatives, offers a rapid, selective, and tunable method for inducing the degradation of virtually any POI.

This guide provides a comprehensive overview of the this compound-based dTAG system, its mechanism of action, experimental workflows, and key quantitative data to facilitate its application in the laboratory.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

The dTAG system is a "bump-and-hole" chemical genetics approach that provides orthogonal control over protein stability.[1] It relies on three key components:

-

The FKBP12(F36V) Tag: A mutant version of the human FKBP12 protein with a single amino acid substitution (F36V). This mutation creates a "hole" in the protein's binding pocket.[2]

-

The Target Protein Fusion: The protein of interest is genetically fused to the FKBP12(F36V) tag. This can be achieved through lentiviral expression of the fusion chimera or by using CRISPR/Cas9 to knock the tag into the endogenous locus of the target gene.[1][3]

-

The dTAG Degrader Molecule: These are heterobifunctional small molecules. One end is a derivative of the synthetic ligand This compound , which acts as the "bump" that selectively fits into the F36V mutant's "hole" but does not bind with high affinity to the wild-type FKBP12 protein.[1][2] The other end of the molecule is a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[4]

When the dTAG molecule is introduced to cells expressing the FKBP12(F36V)-tagged protein, it acts as a molecular bridge, forming a ternary complex between the fusion protein and the E3 ligase.[3] This proximity induces the E3 ligase to poly-ubiquitinate the fusion protein, marking it for destruction by the 26S proteasome.[4][5] The dTAG molecule acts catalytically, meaning a single molecule can induce the degradation of multiple target protein copies.[4][6]

Caption: this compound-based dTAG molecules selectively bind FKBP12(F36V)-tagged proteins and recruit an E3 ligase, leading to poly-ubiquitination and proteasomal degradation of the target protein.

Experimental Workflow

Implementing the dTAG system involves a straightforward workflow, from cloning the gene of interest to analyzing protein knockdown. The rapid kinetics of the system allow for the study of immediate cellular consequences following the loss of a specific protein.[1]

Caption: A typical workflow for utilizing the dTAG system, from initial cloning to final analysis of protein degradation.

Quantitative Data and Performance

The dTAG system is characterized by its high potency, selectivity, and rapid degradation kinetics.[1] Degraders like dTAG-13, which recruits the CRBN E3 ligase, typically exhibit activity at sub-micromolar concentrations.[1] The onset of degradation can be observed as early as one hour after treatment.[1][2]

| Target Protein Fusion | Cell Line | dTAG Molecule | DC50 (Degradation Concentration 50%) | Dmax (Maximum Degradation) | Time Point | Reference |

| FKBP12(F36V)-Nluc | 293FT | dTAG-13 | ~1-10 nM | >95% | 24 hours | [1] |

| FKBP12(F36V)-KRAS(G12V) | NIH/3T3 | dTAG-13 | Not specified | ~90-95% | 4-8 hours | [2] |

| BRD4-FKBP12(F36V) | HCT116 | dTAG-13 | Not specified | >95% | 24 hours | [7] |

| HDAC1-FKBP12(F36V) | MV4;11 | dTAG-13 | <50 nM | >90% | <1 hour | [1] |

| MYC-FKBP12(F36V) | MV4;11 | dTAG-13 | <50 nM | >90% | <1 hour | [1] |

| PLK1-FKBP12(F36V) | MV4;11 | dTAG-13 | <50 nM | >90% | <1 hour | [1] |

Note: DC50 and Dmax values are approximate and can vary based on the specific fusion protein, cell line, and experimental conditions.

Experimental Protocols

Detailed protocols are crucial for the successful implementation of the dTAG system. Below are methodologies synthesized from published literature.

-

Cell Culture: Culture the target cell line (e.g., HEK293T, MV4;11, NIH/3T3) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C and 5% CO2.

-

Lentivirus Production: Co-transfect HEK293T cells with the FKBP12(F36V)-fusion protein lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 2000.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.

-

Transduction: Transduce the target cells with the collected lentivirus in the presence of polybrene (8 µg/mL).

-

Selection: After 24-48 hours, select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) if the vector contains a resistance marker. Expand the stable cell line for subsequent experiments.

-

Stock Solution: Prepare a high-concentration stock solution of the dTAG molecule (e.g., 10 mM dTAG-13 in DMSO). Store at -20°C or -80°C.

-

Cell Plating: Seed the stable cell line expressing the FKBP12(F36V)-fusion protein in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Treatment: Dilute the dTAG stock solution in fresh culture medium to the desired final concentrations (e.g., for a dose-response curve: 1 µM, 500 nM, 100 nM, 50 nM, 10 nM, 1 nM). Treat cells for the specified duration (e.g., 1, 2, 4, 8, 24 hours). Include a vehicle control (DMSO) at a concentration matching the highest dTAG molecule concentration.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with a primary antibody specific to the protein of interest or a tag antibody (e.g., anti-HA, if included in the construct) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH, β-actin) should always be included to confirm equal protein loading.[2]

-

Assay Principle: This assay is used for high-throughput quantification of degradation.[1] A construct is designed to co-express the FKBP12(F36V)-NanoLuciferase (Nluc) fusion protein and a control Firefly Luciferase (Fluc) from the same mRNA. The ratio of Nluc to Fluc activity provides a normalized measurement of the fusion protein's abundance.

-

Procedure:

-

Plate cells stably expressing the dual-luciferase reporter in an opaque 96-well plate.

-

Treat with a serial dilution of the dTAG molecule for the desired time.

-

Use a dual-luciferase reporter assay system (e.g., from Promega) according to the manufacturer's instructions.

-

First, lyse the cells and measure the Firefly luciferase activity.

-

Next, add the Nano-Glo Luciferase Assay Reagent to quench the Fluc signal and measure the Nluc activity.

-

Calculate the Nluc/Fluc ratio for each well and normalize to the vehicle control to determine the percentage of protein degradation.[1]

-

References

- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. blog.addgene.org [blog.addgene.org]

- 4. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 5. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Advances in targeted degradation of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AP1867: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AP1867 is a synthetic, cell-permeable ligand meticulously designed to bind with high specificity to a mutated form of the FK506-binding protein 12 (FKBP12), specifically the F36V variant. This engineered molecular recognition system forms the cornerstone of chemically induced dimerization (CID) and targeted protein degradation (dTAG) technologies, enabling precise temporal control over protein function and abundance. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, detailing its mechanism of action, key experimental protocols, and the underlying signaling pathways it modulates.

Introduction: The Genesis of a Specificity-Driven Ligand

The development of this compound emerged from the need to create orthogonal chemical genetic tools that could operate within a cellular context without interfering with endogenous processes. The natural product rapamycin and its analogs were early tools for inducing protein dimerization, but their interaction with the ubiquitously expressed wild-type FKBP12 limited their specificity and therapeutic potential.

The breakthrough came from the pioneering work of Clackson and colleagues in 1998, who redesigned the FKBP12-ligand interface. By introducing a "bump" on the ligand and a corresponding "hole" in the protein's binding pocket, they engineered a system of mutual specificity. A single point mutation in FKBP12, replacing the bulky phenylalanine at position 36 with a smaller valine (F36V), created a cavity that could accommodate a modified ligand. This compound was developed as such a "bumped" ligand, exhibiting a remarkable thousand-fold greater affinity for the FKBP12(F36V) mutant over its wild-type counterpart.[1][2] This selective interaction laid the groundwork for a new generation of tools for precise biological control.

Physicochemical Properties and Binding Affinity

This compound is a synthetic small molecule designed for high-affinity binding to the engineered FKBP12(F36V) protein. Its derivatives are central to the dTAG (degradation tag) system, where they act as heterobifunctional molecules to recruit target proteins to the cellular degradation machinery.

| Property | Value | Reference |

| Target | FKBP12(F36V) | [1][2] |

| IC50 (for FKBP12F36V) | 1.8 nM | MedChemExpress |

| Kd (for wild-type FKBP) | 67 nM | [3] |

| Chemical Formula | C38H47NO11 | Tocris Bioscience |

| Molecular Weight | 693.79 g/mol | Tocris Bioscience |

Mechanism of Action: From Dimerization to Degradation

The utility of this compound and its derivatives stems from their ability to induce proximity between two molecules that would not otherwise interact. This principle is applied in two major technologies:

Chemically Induced Dimerization (CID)

In its initial application, bivalent forms of this compound-like ligands were used to induce the homodimerization of fusion proteins containing the FKBP12(F36V) domain. This allowed for the controlled activation of signaling pathways that are naturally regulated by protein-protein interactions, such as the Fas receptor-mediated apoptosis pathway.[1][2]

Targeted Protein Degradation (dTAG) System

More recently, this compound has become a critical component of the dTAG system for targeted protein degradation.[4][5][6] In this system, a protein of interest (POI) is endogenously tagged with the FKBP12(F36V) domain. A heterobifunctional degrader molecule, which consists of an this compound derivative linked to a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), is then introduced. The this compound moiety binds to the FKBP12(F36V)-tagged POI, and the E3 ligase ligand recruits the cellular degradation machinery. This induced proximity leads to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4][5][6][7] This process is rapid, reversible, and highly specific, offering a powerful method for studying the acute consequences of protein loss.[4][5][6][7]

Experimental Protocols

Chemical Synthesis of this compound Analogs

Generation of FKBP12(F36V)-Tagged Cell Lines

The generation of cell lines expressing the FKBP12(F36V)-tagged protein of interest is a prerequisite for dTAG experiments. Two common methods are employed:

This method is suitable for initial validation and for proteins where endogenous tagging is challenging.

Protocol:

-

Vector Construction: Clone the gene of interest into a lentiviral expression vector that incorporates an N- or C-terminal FKBP12(F36V) tag (e.g., pLEX_305-N-dTAG or pLEX_305-C-dTAG). These vectors often include a selectable marker, such as puromycin resistance.[4][9]

-

Lentivirus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids (e.g., pMD2.G and psPAX2) using a transfection reagent like Lipofectamine.[4]

-

Virus Harvest and Transduction: Collect the viral supernatant 48 and 72 hours post-transfection. Transduce the target cells with the viral particles in the presence of polybrene to enhance efficiency.[5]

-

Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

-

Validation: Confirm the expression of the fusion protein by Western blot analysis using an antibody against the protein of interest or a tag (e.g., HA-tag) included in the vector.

This method allows for the study of the protein at its endogenous expression level, providing a more physiologically relevant context.

Protocol:

-

Guide RNA Design: Design a single guide RNA (sgRNA) that targets the genomic locus near the start or stop codon of the gene of interest.

-

Donor Template Design: Create a donor DNA template containing the FKBP12(F36V) tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the Cas9 cut site. The template should also include a selectable marker.

-

Transfection: Co-transfect the target cells with a plasmid expressing Cas9 and the sgRNA, along with the donor template.

-

Selection and Clonal Isolation: Select for cells that have successfully integrated the tag using the appropriate antibiotic. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

-

Validation: Screen the clones by PCR and Sanger sequencing to confirm the correct in-frame insertion of the FKBP12(F36V) tag. Confirm protein expression by Western blot.

Western Blot Analysis of Protein Degradation

Protocol:

-

Cell Treatment: Plate the FKBP12(F36V)-tagged cells and treat them with the desired concentrations of the dTAG degrader or vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the protein of interest, the tag (e.g., HA), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Cell Viability Assay

Protocol:

-

Cell Seeding: Seed the FKBP12(F36V)-tagged cells in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the dTAG degrader. Include appropriate controls.

-

Incubation: Incubate the cells for a desired period (e.g., 72 hours).

-

Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.

-

Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the concentration at which 50% of cell growth is inhibited (GI50).

Signaling Pathways and Applications

The primary application of this compound and its derivatives is the elucidation of cellular signaling pathways and the validation of drug targets. By enabling the acute removal of a specific protein, researchers can observe the immediate downstream consequences on signaling networks, transcription, and cell fate.

The dTAG system has been successfully used to study a wide range of proteins involved in various cellular processes, including:

-

Transcriptional Regulation: Degradation of transcription factors and chromatin-modifying enzymes (e.g., BRD4, EZH2) to study their direct transcriptional targets.[4]

-

Oncogenic Signaling: Elucidation of the immediate effects of depleting oncoproteins (e.g., KRAS G12V, MYC) on cancer cell signaling and survival.[4]

-

Cell Cycle Control: Investigation of the roles of cell cycle kinases (e.g., PLK1) by inducing their degradation at specific cell cycle stages.[4]

Conclusion

This compound and the technologies it has enabled, particularly the dTAG system, represent a significant advancement in the field of chemical biology. By providing a means for rapid, specific, and reversible control of protein levels, these tools offer unparalleled precision for dissecting complex biological processes. The continued development of new this compound-based degraders and their application in diverse biological systems will undoubtedly continue to yield novel insights into cellular function and provide a robust platform for the validation of new therapeutic targets.

References

- 1. Computational approach for the design of this compound analogs: aiming at new synthetic routes for potential immunosuppressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. origene.com [origene.com]

- 6. This compound-3-(aminoethoxy) - CD Bioparticles [cd-bioparticles.net]

- 7. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 8. Synthesis and analysis of stabilizing ligands for FKBP-derived destabilizing domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. media.addgene.org [media.addgene.org]

An In-depth Technical Guide to the Binding Affinity of AP1867 and FKBP12(F36V)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the synthetic ligand AP1867 and the engineered FKBP12(F36V) protein. This potent and specific interaction forms the basis of powerful chemically induced dimerization (CID) and targeted protein degradation (dTAG) systems, which are invaluable tools in modern cell biology and drug discovery. This document details the quantitative binding affinity, experimental protocols for its measurement, and the signaling pathways and workflows that utilize this technology.

Quantitative Binding Affinity Data

The binding of this compound to the F36V mutant of FKBP12 is characterized by high affinity and remarkable specificity over the wild-type protein. The F36V mutation creates a "hole" in the binding pocket of FKBP12, which accommodates a corresponding "bump" on the this compound ligand, leading to a highly selective interaction. The following tables summarize the key quantitative data reported for this interaction.

| Parameter | Value | Assay Method | Notes |

| Kd | 0.094 nM | Fluorescence Polarization | Determined using a fluorescein-conjugated derivative of this compound (FL-SLF'). This value represents the direct binding affinity.[1] |

| IC50 | 1.8 nM | Not specified | Represents the concentration of this compound required to inhibit 50% of the binding of a competing ligand to FKBP12(F36V).[2] |

| IC50 | 11.8 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | Determined in a competitive displacement binding assay.[1][3][4][5] |

| Kd (Wild-Type FKBP12) | 67 nM | Not specified | For comparison, this is the binding affinity of this compound to the wild-type FKBP12 protein, highlighting the specificity for the F36V mutant.[6] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to characterize the this compound and FKBP12(F36V) interaction.

Fluorescence Polarization (FP) Binding Assay

This protocol describes a direct binding assay to determine the dissociation constant (Kd) of a fluorescently labeled this compound analog to FKBP12(F36V).

Materials:

-

Purified recombinant His-tagged FKBP12(F36V) protein

-

Fluorescently labeled this compound (e.g., FL-SLF')

-

Assay Buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.01% TX100, 5 mM DTT

-

384-well, low-volume, black microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Protein Preparation:

-

Express and purify His-tagged FKBP12(F36V) using standard molecular biology techniques.

-

Determine the protein concentration using a reliable method (e.g., BCA assay).

-

Prepare a serial dilution of FKBP12(F36V) in Assay Buffer.

-

-

Assay Setup:

-

Prepare a working solution of the fluorescently labeled this compound in Assay Buffer at a constant concentration (typically around the expected Kd).

-

In a 384-well plate, add a constant volume of the fluorescent ligand to each well.

-

Add an equal volume of the serially diluted FKBP12(F36V) protein to the wells.

-

Include control wells with only the fluorescent ligand (no protein) for baseline polarization.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a compatible plate reader.

-

Plot the change in millipolarization (mP) units against the concentration of FKBP12(F36V).

-

Fit the data to a one-site binding model using appropriate software (e.g., GraphPad Prism) to determine the Kd.

-

Homogeneous Time-Resolved Fluorescence (HTRF) Competitive Displacement Assay

This protocol outlines a competitive binding assay to determine the IC50 of unlabeled this compound.

Materials:

-

Purified recombinant His-tagged FKBP12(F36V) protein

-

Fluorescently labeled this compound derivative (e.g., JG-04-257, a FITC conjugate)

-

Unlabeled this compound

-

Anti-His-Tag antibody labeled with a FRET donor (e.g., Terbium cryptate)

-

Streptavidin conjugated to a FRET acceptor (if using a biotinylated fluorescent ligand) or an anti-fluorophore antibody conjugated to a FRET acceptor.

-

Assay Buffer: 10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 0.01% TX100, 5 mM DTT

-

384-well, low-volume, white microplates

-

HTRF-compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of unlabeled this compound and create a serial dilution series in Assay Buffer.

-

Prepare working solutions of His-FKBP12(F36V), fluorescently labeled this compound, donor-labeled anti-His antibody, and acceptor conjugate in Assay Buffer. The optimal concentrations of these reagents should be determined empirically through titration experiments.

-

-

Assay Setup:

-

In a 384-well plate, add the serially diluted unlabeled this compound.

-

Add a constant concentration of His-FKBP12(F36V) and the fluorescently labeled this compound to each well.

-

Add the donor-labeled anti-His antibody and the acceptor conjugate to each well.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the HTRF signal on a compatible plate reader, recording the emission at both the donor and acceptor wavelengths.

-

Calculate the HTRF ratio (Acceptor emission / Donor emission).

-

Plot the HTRF ratio against the concentration of unlabeled this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The this compound-FKBP12(F36V) system is a versatile tool for manipulating cellular processes. The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts.

Chemically Induced Dimerization (CID) Signaling Pathway

Chemically induced dimerization is a powerful technique to control protein-protein interactions and subsequent signaling events.

Caption: this compound induces dimerization of FKBP12(F36V)-tagged proteins, activating downstream signaling.

Targeted Protein Degradation (dTAG) System Workflow

The dTAG system utilizes the this compound-FKBP12(F36V) interaction to recruit a target protein to the cellular degradation machinery.

Caption: The dTAG system workflow for targeted protein degradation.

Competitive Binding Assay Workflow

This diagram illustrates the principle of a competitive binding assay to determine the affinity of an unlabeled ligand.

Caption: Workflow of a competitive binding assay for affinity determination.

References

- 1. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]

- 4. Molecular Tools for Acute Spatiotemporal Manipulation of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resources.revvity.com [resources.revvity.com]

Principle of Chemically Induced Dimerization with AP1867: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemically induced dimerization (CID) is a powerful technology that allows for the controlled, rapid, and reversible association of proteins within a cellular context. This guide provides a comprehensive overview of the principles and applications of CID utilizing the synthetic ligand AP1867. This compound is a cell-permeable molecule that specifically binds to a mutated form of the FK506-binding protein (FKBP12), FKBP12(F36V), creating a versatile platform for manipulating cellular processes. This document details the core mechanism of action, presents quantitative data for system characterization, provides detailed experimental protocols for key applications, and visualizes the underlying pathways and workflows.

Core Principle of this compound-Mediated Chemically Induced Dimerization

The this compound-based CID system relies on the high-affinity and specific interaction between the synthetic dimerizer this compound and a mutant version of the human FKBP12 protein. A single point mutation, where phenylalanine at position 36 is replaced by valine (F36V), creates a pocket in the FKBP12 protein that is not present in the wild-type version. This engineered "hole" allows the "bumped" this compound ligand to bind with high specificity and affinity.

The core of the system involves fusing the FKBP12(F36V) tag to a protein of interest (POI). In the presence of a bivalent form of this compound, or a heterodimerizing agent that incorporates an this compound analog, two FKBP12(F36V)-tagged proteins can be brought into close proximity. This induced dimerization can be used to trigger a variety of cellular events, including:

-

Activation of Signaling Cascades: By dimerizing signaling proteins such as kinases or receptors.

-

Targeted Protein Degradation: By bringing a target protein into proximity with an E3 ubiquitin ligase, a technology known as the dTAG system.

-

Control of Gene Expression: By dimerizing transcription factor domains.

-

Induction of Apoptosis: By clustering pro-apoptotic proteins like Fas.

The reversibility of the system can be achieved by washout of the this compound ligand, allowing for temporal control over cellular processes.

Quantitative Data

The following tables summarize key quantitative parameters associated with the this compound CID system.

Table 1: Binding Affinities and Potency

| Parameter | Molecule | Target | Value | Reference |

| IC50 | This compound | FKBP12(F36V) | 1.8 nM | [1] |

| Kd | This compound | Wild-type FKBP | 67 nM | [2][3] |

| DC50 | dTAG-13 | FKBP12(F36V)-fusion | ~100 nM | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 693.79 g/mol |

| Formula | C38H47NO11 |

| Solubility | Soluble in DMSO and ethanol |

Signaling Pathways and Experimental Workflows

Mechanism of dTAG-Mediated Protein Degradation

The dTAG system is a powerful application of this compound-based CID for targeted protein degradation. A heterobifunctional molecule, such as dTAG-13, contains a ligand for FKBP12(F36V) (an this compound analog) and a ligand for an E3 ubiquitin ligase, such as Cereblon (CRBN). This induces the formation of a ternary complex between the FKBP12(F36V)-tagged protein of interest, the dTAG molecule, and the E3 ligase, leading to polyubiquitination and subsequent proteasomal degradation of the target protein.[5][6]

References

- 1. dTAG degradation Whitepaper | dTAG Workflow | Bio-Techne [bio-techne.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. blog.addgene.org [blog.addgene.org]

- 4. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dTAG system | Chemical Probes Portal [chemicalprobes.org]

- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

AP1867 as a Precursor for PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AP1867, a synthetic ligand that has become a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), particularly within the Degradation Tag (dTAG) system. We will explore the underlying chemical genetics, synthesis protocols, and evaluation methods that leverage this compound to achieve rapid, selective, and potent degradation of specific target proteins.

Introduction to PROTACs and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins from the cellular environment. Unlike traditional inhibitors that merely block a protein's function, PROTACs co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of a target protein of interest (POI). A PROTAC molecule consists of three main components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent destruction by the 26S proteasome.[1][2][3][4]

This compound is a synthetic, cell-permeable ligand specifically designed to bind to a mutated form of the FK506-binding protein 12 (FKBP12), namely FKBP12F36V.[5][6][7] This specificity is achieved through a "bump-and-hole" chemical genetics approach.[8][9][10] The phenylalanine-to-valine mutation at position 36 (F36V) in FKBP12 creates a hydrophobic "hole" in the binding pocket. This compound, engineered with a complementary steric "bump," fits snugly into this engineered pocket but is sterically hindered from binding to the wild-type (WT) FKBP12 protein.[8][10]

This exquisite selectivity makes this compound an ideal precursor for the dTAG system.[11][12] In this system, a POI is endogenously tagged (e.g., via CRISPR/Cas9 gene editing) or exogenously expressed as a fusion protein with the FKBP12F36V mutant. An this compound-based PROTAC (a "dTAG molecule") can then be introduced to selectively recruit an E3 ligase to the FKBP12F36V-tagged protein, leading to its rapid and specific degradation without affecting endogenous WT FKBP12 or other proteins.[12][13][14]

Mechanism of Action: The dTAG System

The this compound-driven dTAG system provides immediate and specific control over the abundance of a single target protein. The process begins with the introduction of the dTAG molecule into cells expressing the FKBP12F36V-POI fusion protein. The dTAG molecule acts as a molecular bridge, with its this compound moiety binding to the FKBP12F36V tag and its E3 ligand moiety binding to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin molecules to the surface of the POI. The resulting polyubiquitin chain is a signal for degradation, targeting the entire fusion protein for destruction by the proteasome. The dTAG molecule is then released and can catalyze further degradation cycles.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - NL [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bio-techne.com [bio-techne.com]

- 7. AP 1867 Supplier | CAS 195514-23-9 | this compound | Tocris Bioscience [tocris.com]

- 8. Bump and hole - Wikipedia [en.wikipedia.org]

- 9. The Bump-and-Hole Tactic: Expanding the Scope of Chemical Genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A bump-and-hole approach to engineer controlled selectivity of BET bromodomain chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medkoo.com [medkoo.com]

- 12. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Tandem-Affinity Purification Method for Identification of Primary Intracellular Drug-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the dTAG System for Targeted Protein Degradation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own machinery to eliminate specific proteins of interest (POIs). Unlike traditional inhibitors that block a protein's function, degraders remove the entire protein, offering potential advantages in efficacy, selectivity, and the ability to target proteins previously considered "undruggable." The degradation tag (dTAG) system is a versatile and widely adopted chemical biology platform that enables the rapid, selective, and reversible degradation of virtually any intracellular protein.[][2][3]

This guide provides a comprehensive technical overview of the dTAG system, detailing its core principles, experimental methodologies, and key applications for biological research and therapeutic target validation.

Core Principles of the dTAG System

The dTAG system is a "bump-and-hole" chemical-genetic approach that requires three core components:

-

A Protein of Interest (POI) fused to the FKBP12F36V tag: The system's specificity relies on tagging the POI with a mutant version of the FKBP12 protein. A single point mutation (F36V) creates a "hole" in the protein's binding pocket that allows a specifically designed, "bumped" ligand to bind with high affinity and selectivity over the wild-type FKBP12 protein.[][4] This tagging can be achieved through transient expression, stable lentiviral expression, or, for more physiologically relevant studies, CRISPR/Cas9-mediated knock-in at the endogenous locus.[4][5]

-

A Heterobifunctional dTAG Molecule: These are cell-permeable small molecules that act as the degrader. One end of the molecule is a ligand that selectively binds to the FKBP12F36V tag (the "bumped" component). The other end is a ligand that recruits a specific E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[2][6]

-

The Endogenous Ubiquitin-Proteasome System (UPS): The dTAG system co-opts the cell's natural protein disposal machinery. The recruited E3 ligase facilitates the transfer of ubiquitin molecules to the POI-FKBP12F36V fusion protein.

The mechanism is initiated by the dTAG molecule, which simultaneously binds to the FKBP12F36V-tagged POI and the E3 ligase, forming a ternary complex.[2][7] This proximity induces the E3 ligase to polyubiquitinate the POI. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the entire fusion protein.[][7] The dTAG molecule acts catalytically and is released to induce the degradation of another target molecule.[2][7]

Quantitative Performance Metrics

The dTAG system offers rapid and potent degradation, which can be tuned by varying the concentration of the dTAG molecule.[2]

| Parameter | dTAG Molecule | Target Example | Cell Line | Value | Reference |

| Potency (DC₅₀) | dTAG-13 | FKBP12F36V-Nluc | 293FT | ~10 nM | [4] |

| dTAG-13 | BRD4-FKBP12F36V | 293T | <100 nM | [4] | |

| dTAG-7 | FKBP12F36V-Nluc | 293FT | <100 nM | [4] | |

| Max Degradation (Dₘₐₓ) | dTAG-13 | BRD4-FKBP12F36V | 293T | >90% | [4] |

| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | >95% | [8] | |

| Kinetics (Time to Dₘₐₓ) | dTAG-13 | KRASG12V-FKBP12F36V | H358 | 2-4 hours | [4] |

| dTAG-47 | AML1-ETO-FKBP12F36V | Kasumi-1 | ~2 hours | [8] | |

| Selectivity | dTAG-13 | FKBP12F36V vs FKBP12WT | 293FT | Highly selective for F36V mutant | [4] |

Table 1: Summary of quantitative performance data for the dTAG system. DC₅₀ represents the concentration required for 50% degradation. Dₘₐₓ represents the maximum observed degradation.

Experimental Protocols & Workflow

A typical dTAG experiment involves several key stages, from generating the necessary cell models to validating the degradation and assessing the resulting phenotype.

Protocol: Generation of FKBP12F36V-tagged Cell Lines via CRISPR/Cas9 Knock-in

This protocol describes the endogenous tagging of a POI with FKBP12F36V using a CRISPR-PITCh vector system.[4][5]

-

Vector and sgRNA Design:

-

Select a PITCh dTAG vector with the desired selectable marker (e.g., puromycin or blasticidin).[5]

-

Design a single guide RNA (sgRNA) that targets the genomic locus immediately upstream or downstream of the POI's start or stop codon, depending on whether N- or C-terminal tagging is desired. The cut site should be as close to the desired insertion site as possible.

-

Clone the sgRNA into a Cas9 expression vector.

-

-

Cell Transfection:

-

Co-transfect the target cells with the Cas9-sgRNA plasmid and the PITCh dTAG donor plasmid. Use an appropriate transfection reagent optimized for the cell line.

-

Include a negative control (e.g., cells transfected with a non-targeting sgRNA).

-

-

Selection and Clonal Isolation:

-

Approximately 48-72 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).

-

Once a stable polyclonal population is established, perform single-cell sorting into 96-well plates to isolate individual clones.

-

-

Clone Validation:

-

Genomic PCR: Screen individual clones by PCR using primers flanking the insertion site to confirm correct integration of the FKBP12F36V tag.

-

Sanger Sequencing: Sequence the PCR products to confirm in-frame insertion of the tag.

-

Western Blot: Confirm expression of the full-length fusion protein at the expected molecular weight using an antibody against the POI or the tag (e.g., an FKBP12 antibody).[9]

-

Protocol: Western Blotting for Degradation Analysis

This protocol is used to quantify the extent of POI degradation following treatment with a dTAG molecule.

-

Cell Treatment:

-

Plate the validated FKBP12F36V-tagged cells and allow them to adhere overnight.

-

Treat cells with a range of dTAG molecule concentrations (for dose-response) or with a fixed concentration for various time points (for kinetics). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Incubate on ice for 20-30 minutes, then clarify the lysates by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Immunoblotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the POI overnight at 4°C.

-

Incubate with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the percentage of protein remaining relative to the vehicle control.

-

Comparison with Other Modalities

The dTAG system offers distinct advantages over other methods of modulating protein levels, such as traditional PROTACs and genetic techniques like RNAi.

Conclusion

The dTAG system provides a robust, versatile, and precisely controlled method for targeted protein degradation. Its rapid kinetics, dose-dependent action, and reversibility make it an invaluable tool for dissecting complex biological processes with high temporal resolution.[3][4] For drug development professionals, the dTAG system offers a powerful platform for preclinical target validation, enabling a deep understanding of the functional consequences of eliminating a specific protein in various cellular and in vivo models.[11][12] The continuous development of new dTAG molecules and tagging strategies ensures its place at the forefront of chemical biology and drug discovery.

References

- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]

- 3. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]

- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.addgene.org [media.addgene.org]

- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.rndsystems.com [resources.rndsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. dTAG degradation Whitepaper | dTAG Workflow | Bio-Techne [bio-techne.com]

- 10. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

The Dimerizer's Handbook: A Technical Guide to AP1867 and the dTAG System in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract